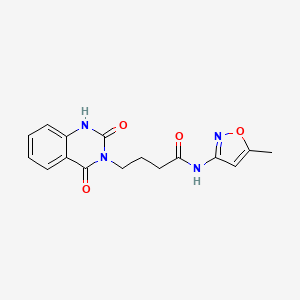
N-(2-chlorobenzyl)-4-(1-piperidinylmethyl)benzamide
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related N-(2-chlorobenzyl)-4-(1-piperidinylmethyl)benzamide compounds involves multiple steps, including elimination reactions, reduction reactions, and bromination. For instance, the preparation of similar compounds has been demonstrated through the reaction of intermediates such as 4-bromo-2-(bromomethyl)-1-((4-chlorobenzyl)oxy)benzene with piperidin-4-one derivatives to yield novel non-peptide CCR5 antagonists (Bi, 2014).
Molecular Structure Analysis
Characterization techniques such as 1H NMR, 13C NMR, and MS have been utilized to elucidate the molecular structure of synthesized compounds. These methods provide detailed insights into the molecular geometry, electronic structure, and chemical environment of the atoms within the compound, which are crucial for understanding its reactivity and interaction with biological targets (Cheng De-ju, 2014).
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Characterization
Research has focused on the synthesis and structural characterization of benzamide derivatives, including compounds structurally similar to N-(2-chlorobenzyl)-4-(1-piperidinylmethyl)benzamide. These compounds have been synthesized through various chemical reactions and characterized using techniques like NMR, IR, and MS to determine their structures. For example, studies on the preparation of N-allyl-N-(1-(5-bromo-2-((4-chlorobenzyl)oxy)benzyl)piperidin-4-yl)-4-chlorobenzamide and similar compounds demonstrate the interest in developing non-peptide CCR5 antagonists for potential therapeutic applications (H. Bi, 2014), (Cheng De-ju, 2015).
Bioactivity and Pharmacological Properties
Several studies have investigated the bioactivity and pharmacological properties of benzamide derivatives. Research into these compounds' effects on gastrointestinal motility and their potential as selective serotonin 4 (5-HT4) receptor agonists highlights their utility in developing novel prokinetic agents with reduced side effects. This includes investigations into their prokinetic activity through oral administration in animal models, demonstrating their potential for treating gastrointestinal motility disorders (S. Sonda, K. Katayama, Toshio Kawahara, N. Sato, K. Asano, 2004).
Antimicrobial and Antifungal Activity
Compounds structurally related to N-(2-chlorobenzyl)-4-(1-piperidinylmethyl)benzamide have been explored for their antimicrobial and antifungal activities. For instance, research on the synthesis and characterization of novel benzamides and their metal complexes has shed light on their structural features and evaluated their in vitro antibacterial activity against various bacterial strains. These studies suggest that certain benzamide derivatives and their metal complexes exhibit enhanced antibacterial activities, offering insights into their potential for antimicrobial applications (E. Khatiwora, Pranaya V. Joshi, V. Puranik, Dipti Darmadhikari, A. Athawale, Nirmala R. Deshp, R. Kashalkar, 2013).
Eigenschaften
IUPAC Name |
N-[(2-chlorophenyl)methyl]-4-(piperidin-1-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN2O/c21-19-7-3-2-6-18(19)14-22-20(24)17-10-8-16(9-11-17)15-23-12-4-1-5-13-23/h2-3,6-11H,1,4-5,12-15H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIBIKQPNJPVOPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CC=C(C=C2)C(=O)NCC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-({1-[4-(allyloxy)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methylene)-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4578044.png)
![N-[4-(9H-fluoren-2-yl)-1,3-thiazol-2-yl]-4-methylbenzamide](/img/structure/B4578066.png)
![N-[3-(allyloxy)phenyl]-1-(4-fluorophenyl)methanesulfonamide](/img/structure/B4578067.png)
![1-(2-methylpyrimido[1,2-a]benzimidazol-3-yl)ethanone](/img/structure/B4578075.png)
![4-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]benzamide](/img/structure/B4578078.png)
![3-amino-6-[chloro(difluoro)methyl]-N-(2,4-dimethylphenyl)-4-methylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4578080.png)
![3,3'-methylenebis[5-(allylthio)-4-phenyl-4H-1,2,4-triazole]](/img/structure/B4578089.png)
![propyl 4-({[(2-phenylethyl)amino]carbonothioyl}amino)benzoate](/img/structure/B4578092.png)
![1-(3,3-dimethylbutanoyl)-4-[(4-ethylphenyl)sulfonyl]piperazine](/img/structure/B4578093.png)

![3,5-dimethoxy-N-[4-(6-methyl-1H-benzimidazol-2-yl)phenyl]benzamide](/img/structure/B4578108.png)
![2-({4-allyl-5-[5-methyl-4-(4-methylphenyl)-3-thienyl]-4H-1,2,4-triazol-3-yl}thio)-N-phenylacetamide](/img/structure/B4578111.png)
![N-cyclohexyl-2-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]propanamide](/img/structure/B4578116.png)
![methyl 5-(aminocarbonyl)-4-methyl-2-({[4-(methylsulfonyl)-1-piperazinyl]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B4578123.png)